beta-Methyl vinyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

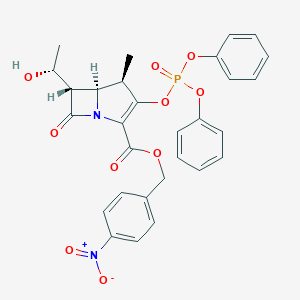

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-PIYXRGFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437857 | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-59-3 | |

| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl vinyl phosphate (map) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS Number: 90776-59-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 90776-59-3. While commonly referred to in commercial listings as beta-Methyl vinyl phosphate (MAP), this name is a misnomer. The correct chemical identity is (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester. This complex molecule is a crucial intermediate in the synthesis of broad-spectrum carbapenem antibiotics, most notably Meropenem.[1][2][3] Carbapenems are a class of β-lactam antibiotics known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4] The high purity and specific stereochemistry of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API).[3] This guide consolidates available data on its chemical properties, synthesis, and applications in drug development.

Chemical and Physical Properties

The physical and chemical properties of this intermediate are summarized in the table below. The data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 90776-59-3 | [5] |

| Molecular Formula | C29H27N2O10P | [5] |

| Molecular Weight | 594.51 g/mol | |

| IUPAC Name | (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Synonyms | This compound (MAP), p-Nitrobenzyl (4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [2][5] |

| Appearance | White or off-white powder | [2] |

| Melting Point | 125-126 °C | [6] |

| Boiling Point | 722.4 °C at 760 mmHg (Predicted) | |

| Density | 1.47 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly). | [7] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere, Sealed in dry, 2-8°C | [8] |

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this intermediate in research and development. Below are protocols for its synthesis and its subsequent use in the synthesis of a Meropenem precursor, based on patent literature.

Synthesis of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS 90776-59-3)[7]

Materials:

-

(3S,4R)-3-[(lR)-l-hydroxyethyl] -4-[(lR)-l-methyl-3-diazo-4- [(4- nitrobenzyl)oxy]-2,4-dioxobutyl]azetidin-2-one (Compound IX) (40g, 0.102mol)

-

Ethyl acetate (200ml)

-

Petroleum ether (100ml)

-

Water (500ml)

Procedure:

-

A mixture of Compound (IX) (40g, 0.102mol) and ethyl acetate (200ml) is added to a flask equipped with a reflux cooler.

-

The mixture is heated to 60°C under stirring.

-

The reaction is monitored until completion.

-

A large number of white crystals are precipitated from the reaction mixture.

-

Petroleum ether (300 mL) and 3.5% aqueous sodium dihydrogen phosphate (300 mL) are added to the mixture and the crystals are washed by stirring.[8]

-

After filtration, the filter cake is washed with petroleum ether (100ml) and water (500ml) respectively.

-

The resulting product is dried to obtain PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(lR)-l-hydroxyethyl]-4-methyl-7-oxo-l-azabicyclo[8][9]hept-2-ene-2-carboxylate (49.3g, yield: 81%; purity: 98%).

Use in the Synthesis of a Protected Meropenem Intermediate[10]

Materials:

-

(4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g)

-

Acetonitrile (500 mL)

-

(2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g)

-

N-diisopropylethylamine (14 g)

-

Phosphate buffer solution

-

Ethyl acetate

-

Water

Procedure:

-

A solution of (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g) in acetonitrile (500 mL) is prepared.

-

(2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g) and N-diisopropylethylamine (14 g) are added to the solution at -15°C and stirred.

-

After the reaction is complete, the reaction mixture is quenched in a phosphate buffer solution.

-

The product is extracted into ethyl acetate and washed with water.

-

The organic layer is then subjected to further processing, such as carbon treatment and evaporation under vacuum, to yield a thick paste of the protected Meropenem intermediate.

Synthesis and Application Workflow

The role of CAS 90776-59-3 as a key intermediate is best visualized through a workflow diagram. The following diagrams illustrate the synthesis of the intermediate and its subsequent conversion to a protected Meropenem precursor.

Caption: Synthesis workflow for CAS 90776-59-3.

Caption: Workflow for the synthesis of a protected Meropenem precursor.

Mechanism of Action of the Final Product (Carbapenems)

While the intermediate itself does not have a direct biological signaling pathway, it is a critical building block for carbapenem antibiotics. The ultimate mechanism of action of these antibiotics is the inhibition of bacterial cell wall synthesis.[4] Carbapenems covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[4]

Caption: Mechanism of action of carbapenem antibiotics.

Safety and Handling

The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

The compound with CAS number 90776-59-3, correctly identified as (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester, is a vital intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of potent carbapenem antibiotics like Meropenem. A thorough understanding of its chemical properties, along with established experimental protocols for its synthesis and use, is essential for researchers and drug development professionals working in the field of antibacterial drug discovery and production. The information compiled in this guide serves as a valuable technical resource to support these endeavors.

References

- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 2. (4R,5R,6S)-4-Nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((… [cymitquimica.com]

- 3. 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | 90776-59-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. (4-Nitrophenyl)methyl (4R,5R,6S)-3-Diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [lgcstandards.com]

- 5. manusaktteva.com [manusaktteva.com]

- 6. WO2007104219A1 - A process for the preparation of the intermediate of β-methyl carbapenem - Google Patents [patents.google.com]

- 7. CN101962383A - Synthesis method of meropenem - Google Patents [patents.google.com]

- 8. WO2012062035A1 - Synthesis method for meropenem - Google Patents [patents.google.com]

- 9. US8148520B2 - Process for the preparation of beta-lactam antibiotic meropenem trihydrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of β-Methyl Vinyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of β-methyl vinyl phosphate, a key intermediate in the production of carbapenem antibiotics such as Meropenem.[1][2] The primary synthetic route detailed is the Perkow reaction, a well-established method for the formation of vinyl phosphates from α-halo ketones and phosphites. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product. The information is intended to equip researchers and professionals in organic chemistry and drug development with the necessary knowledge for the successful synthesis and analysis of this important compound.

Introduction

β-Methyl vinyl phosphate, also known as MAP, is a critical building block in the synthesis of 1β-methyl carbapenem derivatives, a class of potent broad-spectrum antibiotics.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. The most common and efficient method for the synthesis of vinyl phosphates, including β-methyl vinyl phosphate, is the Perkow reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on the carbonyl carbon of an α-halo ketone, leading to the formation of a vinyl phosphate and an alkyl halide.[3][4][5]

Reaction Mechanism: The Perkow Reaction

The Perkow reaction proceeds through a series of well-defined steps, as illustrated below. The reaction between an α-halo ketone (specifically, a 3-halo-2-butanone for the synthesis of β-methyl vinyl phosphate) and a trialkyl phosphite is initiated by the nucleophilic attack of the phosphorus atom on the carbonyl carbon.

Caption: General mechanism of the Perkow reaction.

Experimental Protocol

Materials:

-

3-Chloro-2-butanone

-

Trimethyl phosphite

-

Anhydrous solvent (e.g., THF or Dichloromethane)[3]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure (Adapted from general Perkow reaction principles):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-chloro-2-butanone in the chosen anhydrous solvent.

-

Addition of Phosphite: Trimethyl phosphite is added dropwise to the stirred solution of 3-chloro-2-butanone at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography, to isolate the β-methyl vinyl phosphate.

Note: The specific reaction temperature, time, and purification method would need to be optimized for this particular substrate. A computational study on the reaction of chloroacetone with trimethyl phosphite suggests that the Perkow pathway is kinetically preferred in polar solvents like THF or CH2Cl2.[3]

Data Presentation

The following tables summarize the key quantitative data for a complex β-methyl vinyl phosphate intermediate used in the synthesis of Meropenem.[1] It is important to note that the data for the simple, standalone β-methyl vinyl phosphate may differ.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₂₇N₂O₁₀P |

| Molecular Weight | 594.51 g/mol |

| Appearance | White or off-white powder |

| Storage | -20°C Freezer, Under Inert Atmosphere |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, δ ppm) | 1.24 (d, 3H), 1.35 (d, 3H), 2.38 (d, 1H, J = 3.2 Hz), 3.35 (dd, 1H), 3.52 (m, 1H), 4.26 (dd, 1H), 4.30 (m, 1H), 5.24-5.41 (ABq, 2H), 7.29 (m, 10H), 7.58 and 8.18 (d, 2H) |

| IR (KBr, ν_max cm⁻¹) | 1780, 1745, 1605 |

Note: ¹³C NMR data for the simple β-methyl vinyl phosphate is not currently available in the surveyed literature. The provided ¹H NMR and IR data are for a more complex precursor to Meropenem.[1]

Logical Workflow for Synthesis

The synthesis of β-methyl vinyl phosphate via the Perkow reaction can be visualized as a straightforward workflow.

Caption: Experimental workflow for the synthesis of β-methyl vinyl phosphate.

Conclusion

The synthesis of β-methyl vinyl phosphate, a vital intermediate for carbapenem antibiotics, is most effectively achieved through the Perkow reaction. This guide has provided a detailed overview of the reaction mechanism, a general experimental protocol, and available analytical data. While a specific, optimized protocol for the direct synthesis of the standalone molecule requires further investigation, the principles and data presented here offer a solid foundation for researchers and professionals in the field. The successful synthesis and purification of high-purity β-methyl vinyl phosphate are critical for the advancement of antibiotic drug development.

References

- 1. beta-Methyl vinyl phosphate (MAP) | 90776-59-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus MichaelisâArbuzov Reaction Paths - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

An In-depth Technical Guide to beta-Methyl vinyl phosphate: A Key Intermediate in Meropenem Synthesis

Disclaimer: The commonly used name "beta-methyl vinyl phosphate" in commercial and some literature contexts refers to the complex molecule (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS Number: 90776-59-3). This guide pertains to this specific, complex meropenem intermediate and not a simpler, literal this compound structure. This compound is a pivotal precursor in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic.[1][2]

Molecular Structure and Formula

The molecular structure of this compound (MAP), an intermediate in the synthesis of Meropenem, is a complex bicyclic compound.[1] Its systematic IUPAC name is (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[3][4]

Molecular Formula: C₂₉H₂₇N₂O₁₀P[3][4]

Canonical SMILES: C[C@@H]1[C@@H]2--INVALID-LINK--[O-]">C@H--INVALID-LINK--O

InChI Key: STULDTCHQXVRIX-PIYXRGFCSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound (MAP) is provided below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 90776-59-3 | [1][2][3][4][5] |

| Molecular Weight | 594.51 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 722.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.47 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | -20°C Freezer, under inert atmosphere | [1] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d) | [5] |

| Infrared (IR) (KBr) | νₘₐₓ cm⁻¹: 1780, 1745, 1605 | [5] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound (MAP), adapted from available literature.[5]

Synthesis of this compound (MAP)

Objective: To synthesize (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI) from 4-β-methylazabicyclohexyl ketone ester (X).

Materials:

-

4-β-methylazabicyclohexyl ketone ester (X)

-

Diisopropylethylamine

-

Diphenyl chlorophosphate

-

Petroleum ether

-

3.5% aqueous sodium dihydrogen phosphate

-

Water

-

Nitrogen gas

-

Ice bath

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

A solution of 4-β-methylazabicyclohexyl ketone ester (X) is prepared in a suitable reaction vessel.

-

The reaction vessel is cooled to a temperature between -10 to -15 °C using an ice bath.

-

Under a protective nitrogen atmosphere, diisopropylethylamine (14.57 g, 0.113 mol) is added to the cooled solution.

-

Subsequently, diphenyl chlorophosphate (27.54 g, 0.102 mol) is added to the reaction mixture.

-

The reaction mixture is stirred continuously at -10 to -15 °C for 5 hours.

-

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the starting material (X).

-

Upon completion of the reaction, a large quantity of white crystals will precipitate from the reaction mixture.

-

To the mixture, add petroleum ether (300 mL) and 3.5% aqueous sodium dihydrogen phosphate (300 mL).

-

The mixture is stirred to wash the precipitated crystals.

-

The crystals are collected by filtration.

-

The filter cake is washed sequentially with petroleum ether (100 mL) and water (500 mL).

-

The resulting product, PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI), is dried.

Expected Yield: Approximately 49.3 g (81% yield) with a purity of 98%.[5]

Signaling Pathways and Biological Relevance

This compound (MAP) is not known to have direct biological activity itself. Its significance lies in its role as a crucial intermediate in the chemical synthesis of Meropenem.[1] Meropenem is a broad-spectrum antibiotic of the carbapenem class that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7]

The diagram below illustrates the mechanism of action of carbapenem antibiotics like Meropenem, which involves the inhibition of peptidoglycan synthesis. Peptidoglycan is an essential polymer that forms a protective mesh-like layer around bacterial cells.[6][7][8]

References

- 1. lookchem.com [lookchem.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. americanelements.com [americanelements.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (MAP) | 90776-59-3 [chemicalbook.com]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS: 90776-59-3)

Commonly Referred To As: beta-Methyl vinyl phosphate (MAP)

This technical guide provides a comprehensive overview of the chemical compound frequently referred to as this compound (MAP). It is critical to note that while this common name is used in commercial contexts, the actual molecule associated with CAS number 90776-59-3 is the significantly more complex structure: (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a key intermediate in the production of carbapenem antibiotics.[1][4][7][8]

Chemical and Physical Properties

The compound is a 1β-methyl carbapenem derivative.[9] It serves as a crucial intermediate in the synthesis of Meropenem, a broad-spectrum antibiotic.[1][7][8] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | PubChem, Alfa Chemistry |

| CAS Number | 90776-59-3 | Alfa Chemistry |

| Molecular Formula | C29H27N2O10P | Alfa Chemistry |

| Molecular Weight | 594.5 g/mol | Alfa Chemistry |

| Appearance | White or off-white powder | MOLBASE |

| Melting Point | 129-131 °C | BOC Sciences |

| Boiling Point | 722.4 °C at 760 mmHg (Predicted) | BOC Sciences |

| Density | 1.47 g/cm³ (Predicted) | BOC Sciences |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | BOC Sciences, MOLBASE |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the industrial synthesis of this specific intermediate are proprietary and not extensively published, the general synthetic route involves the formation of the carbapenem core, followed by the introduction of the necessary functional groups. This compound is a pivotal precursor in the multi-step synthesis of Meropenem. The synthesis of the final antibiotic involves the deprotection of the carboxyl group and subsequent purification.

Biological Significance and Mechanism of Action

The primary biological significance of (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate lies in its role as a direct precursor to Meropenem.[1][7][8] Meropenem is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][7][10]

The mechanism of action of Meropenem involves its covalent binding to and inactivation of penicillin-binding proteins (PBPs).[7][10] These enzymes are essential for the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, Meropenem disrupts cell wall integrity, leading to cell lysis and bacterial death.[7][10] The 1-beta-methyl group in its structure provides stability against hydrolysis by most beta-lactamases, enzymes that confer resistance to many other beta-lactam antibiotics.[10]

The following diagram illustrates the logical workflow of Meropenem's mechanism of action, which is the ultimate biological function enabled by the synthesis of its intermediate, (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.

References

- 1. nbinno.com [nbinno.com]

- 2. (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate90776-59-3,Purity95%_BOSCHE SCIENTIFIC, LLC [molbase.com]

- 3. This compound | 90776-59-3 | Benchchem [benchchem.com]

- 4. apicule.com [apicule.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. PubChemLite - (4-nitrophenyl)methyl (4r,5r,6s)-3-[(diphenoxyphosphoryl)oxy]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (C29H27N2O10P) [pubchemlite.lcsb.uni.lu]

- 9. scbt.com [scbt.com]

- 10. What is the mechanism of Meropenem? [synapse.patsnap.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester

An important clarification on the nomenclature: The compound identified by CAS number 90776-59-3 is commonly marketed under the name beta-Methyl vinyl phosphate (MAP). However, this name is chemically inaccurate. The correct IUPAC name for this substance is (4-nitrophenyl)methyl (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. This document will refer to the compound by its correct chemical name and its common acronym, MAP. This substance is a key intermediate in the synthesis of carbapenem antibiotics, particularly meropenem.

Physical and Chemical Properties

This section details the key physical and chemical properties of MAP (CAS: 90776-59-3). The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₇N₂O₁₀P | [1][2][3] |

| Molecular Weight | 594.51 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4][] |

| Melting Point | 129-131 °C | [2] |

| Boiling Point (Predicted) | 722.4 ± 60.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| pKa (Predicted) | 14.36 ± 0.20 | [4] |

| Storage Conditions | -20°C, sealed in dry conditions, under an inert atmosphere | [2][] |

| Computed Properties | Value | Source(s) |

| XLogP3-AA | 4.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Exact Mass | 594.14033206 g/mol | [1] |

| Topological Polar Surface Area | 157 Ų | [1] |

Spectroscopic Data

Detailed spectroscopic data for this intermediate is not extensively published. However, some data has been reported by chemical suppliers and can be inferred from related compounds.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d) |

| Infrared (IR) (KBr) | νₘₐₓ cm⁻¹: 1780, 1745, 1605 |

| Optical Rotation | [α]D²⁵ = +40~+44° (c = 0.5, methanol) |

Experimental Protocols

The following protocols are based on information from patents and chemical literature describing the synthesis and use of MAP.

3.1. Synthesis of MAP

This procedure describes the phosphorylation of the carbapenem core.

-

Reaction:

-

A solution of 4-β-methylazabicyclohexyl ketone ester is cooled in an ice bath to a temperature between -10 to -15 °C.

-

Diisopropylethylamine and diphenyl chlorophosphate are added sequentially under a nitrogen atmosphere.

-

The reaction mixture is stirred at this temperature for approximately 5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Upon reaction completion, a large number of white crystals precipitate from the reaction mixture.

-

Petroleum ether and a 3.5% aqueous solution of sodium dihydrogen phosphate are added to the mixture, and the crystals are washed by stirring.

-

The solid product is collected by filtration.

-

The filter cake is washed sequentially with petroleum ether and water.

-

The purified product is then dried to yield the final compound with a purity of approximately 98%.

-

3.2. Use of MAP in the Synthesis of Meropenem

This protocol outlines the subsequent step where MAP is used to form the penultimate intermediate of meropenem.

-

To a solution of MAP (e.g., 50 g) in acetonitrile (e.g., 500 mL), (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (e.g., 33 g) and N-ethyldiisopropylamine (e.g., 14 g) are added at -15 °C.

-

The reaction mixture is stirred at this temperature.

-

After the reaction is complete, the mixture is quenched in a phosphate buffer solution.

-

The product is extracted with ethyl acetate and washed with water.

-

The organic layer may be subjected to carbon treatment, filtered, and evaporated under vacuum to yield the protected meropenem as a thick paste.

Signaling Pathways and Biological Activity

As a synthetic intermediate for the production of antibiotics, (4-nitrophenyl)methyl (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is not known to be involved in any biological signaling pathways. Its significance lies in its role as a building block for the pharmacologically active agent, meropenem.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of MAP.

Caption: Workflow for the synthesis and purification of MAP.

5.2. Logical Relationship in Meropenem Synthesis

This diagram shows the position of MAP as a key intermediate in the synthesis of Meropenem.

Caption: Role of MAP in the synthesis of Meropenem.

References

An In-depth Technical Guide on the Core Biological Mechanisms of Action of Beta-Methyl Vinyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inquiry into the mechanism of action of "beta-methyl vinyl phosphate" in biological systems reveals a critical ambiguity in its chemical identity. The name is associated with two distinct classes of molecules with fundamentally different biological activities. This guide addresses both interpretations to provide a comprehensive understanding for the scientific community.

The primary chemical entity identified by the CAS number 90776-59-3 is a complex synthetic intermediate used in the manufacture of carbapenem antibiotics, such as meropenem.[1][][3][4] In this context, this compound serves as a structural building block and does not possess a direct therapeutic mechanism of action itself. The biological activity resides in the final antibiotic product, which functions by inhibiting bacterial cell wall synthesis.[5][6][7][8][9]

Conversely, the chemical nomenclature "this compound" strongly suggests a simpler organophosphate structure, a class of compounds widely known for their potent biological effects as acetylcholinesterase inhibitors. While a specific agent with this exact name is not prominent in the literature as a pesticide or nerve agent, this guide will detail the well-established mechanism of action for this class of organophosphates, as it is the scientifically plausible interpretation of the name in a toxicological or pharmacological context.

This document will first elucidate the role of this compound as a carbapenem intermediate. Subsequently, it will provide an in-depth analysis of the mechanism of action of organophosphates as acetylcholinesterase inhibitors, complete with quantitative data for representative compounds, detailed experimental protocols, and mandatory visualizations of the relevant biological pathways and experimental workflows.

Part 1: this compound as a Meropenem Intermediate (CAS 90776-59-3)

The compound cataloged under CAS number 90776-59-3, and sometimes referred to as this compound, is more accurately described as a complex bicyclic molecule that serves as a crucial intermediate in the synthesis of meropenem, a broad-spectrum carbapenem antibiotic.[1][][3][4] Its role is purely synthetic, providing a key structural scaffold for the elaboration of the final active pharmaceutical ingredient.[10]

Mechanism of Action of the Final Product: Meropenem

Meropenem, the final product derived from the synthetic pathway involving the this compound intermediate, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] This action is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][9] The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis. Meropenem is notably stable against hydrolysis by most beta-lactamases, which are enzymes produced by bacteria to confer resistance to beta-lactam antibiotics.[5][7]

Part 2: this compound as a Prototypical Organophosphate Acetylcholinesterase Inhibitor

From a chemical structure standpoint, "this compound" suggests a molecule belonging to the organophosphate class. These compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of organophosphates is the irreversible inhibition of acetylcholinesterase.[11] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse.

Organophosphates act as suicide substrates for AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme inactive.

The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of muscarinic and nicotinic receptors leads to a range of physiological effects, from uncontrolled muscle contractions and glandular secretions to paralysis and respiratory failure, which is often the cause of death in acute poisoning.[11]

Signaling Pathway of Acetylcholinesterase Inhibition by Organophosphates

Caption: Signaling pathway of acetylcholinesterase inhibition by an organophosphate.

Quantitative Data on Acetylcholinesterase Inhibition by Organophosphates

While specific inhibitory constants for a compound named "this compound" are not available in the literature, the following table presents representative quantitative data for the inhibition of human acetylcholinesterase by various well-characterized organophosphate pesticides. This data is intended to provide a comparative context for the potency of this class of compounds.

| Organophosphate | IC50 (µM) for human AChE | Reference |

| Fenitrothion-oxon | 0.84 | [12] |

| Chlorpyrifos-oxon | Data not available | |

| Paraoxon | Data not available | |

| Dichlorvos | Data not available |

Note: Specific IC50 values for chlorpyrifos-oxon, paraoxon, and dichlorvos against human AChE were not found in the provided search results. The table highlights the potency of fenitrothion-oxon as a representative example.

Experimental Protocols

This protocol describes a colorimetric assay to determine the in vitro inhibition of acetylcholinesterase by a test compound.

1. Principle:

The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity. The presence of an inhibitor will decrease the rate of the reaction.

2. Materials:

-

Acetylcholinesterase (human recombinant or from other sources)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound)

-

Positive control (e.g., eserine or a known organophosphate)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1-0.25 U/mL is common.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 14-15 mM stock solution of ATCI in deionized water.

-

Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

Add 50 µL of the appropriate dilution of the test compound or positive control to the wells of a 96-well plate. For the negative control (uninhibited enzyme), add 50 µL of the assay buffer (with the same concentration of solvent as the test compound wells).

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Add 50 µL of the DTNB solution to each well.

-

To initiate the reaction, add 50 µL of the ATCI solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Experimental workflow for the colorimetric acetylcholinesterase inhibition assay.

Conclusion

The term "this compound" presents a significant ambiguity in its biological context. For drug development professionals, the primary identification through CAS number 90776-59-3 points to a non-biologically active intermediate in antibiotic synthesis. However, for researchers and scientists in toxicology and pharmacology, the name strongly implies an organophosphate acetylcholinesterase inhibitor. This guide has provided a detailed overview of both interpretations, including the mechanism of action of the resulting antibiotic and the well-established toxicological pathway of organophosphates. The provided experimental protocols and diagrams offer a practical framework for the investigation of acetylcholinesterase inhibitors. It is imperative for researchers to clarify the precise chemical identity when encountering this nomenclature to ensure accurate interpretation of its biological role.

References

- 1. 90776-59-3,this compound-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 3. This compound (MAP) | 90776-59-3 [chemicalbook.com]

- 4. This compound (MAP) CAS 90776-59-3 [homesunshinepharma.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Meropenem - Wikipedia [en.wikipedia.org]

- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 9. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. epa.gov [epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to beta-Methyl vinyl phosphate: A Key Intermediate in Meropenem Synthesis

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of beta-methyl vinyl phosphate, a critical intermediate in the industrial synthesis of the broad-spectrum carbapenem antibiotic, Meropenem. While the common name "this compound" is used, this document pertains specifically to the compound identified by CAS number 90776-59-3. This guide details its discovery and history within the context of Meropenem's development, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its established applications in pharmaceutical manufacturing.

Discovery and History

The discovery of this compound (CAS 90776-59-3) is intrinsically linked to the development of the carbapenem antibiotic, Meropenem. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity.[1][2] The first of this class, thienamycin, was discovered in the late 1970s, leading to the development of more stable synthetic derivatives.[1]

Meropenem was developed to be stable to mammalian dehydropeptidases, a limitation of the earlier carbapenem, imipenem.[2][3] It was first approved for clinical use in Japan in 1995.[4] The industrial synthesis of Meropenem required the development of stable, high-purity intermediates. "this compound" emerged as a key precursor in this multi-step synthesis. Its role is to provide the core carbapenem structure onto which the side chain is subsequently attached.[5][6] The name "this compound" is a simplified, common name for a much more complex molecule, which is more accurately named (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[6][7][8][9][10][11]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and handling in a laboratory and industrial setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90776-59-3 | [1][5][6][12] |

| Molecular Formula | C₂₉H₂₇N₂O₁₀P | [1][5][6][7][12] |

| Molecular Weight | 594.51 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 129-131 °C | [4][5][8][] |

| Boiling Point (Predicted) | 722.4 ± 60.0 °C | [4][5][8] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [4][5][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][8] |

| Storage Conditions | -20°C Freezer, under inert atmosphere, sealed in dry conditions | [1][4][6][8][] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d) | [4][5] |

| Infrared (IR, KBr) | νₘₐₓ cm⁻¹: 1780, 1745, 1605 | [4][5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, compiled from various sources in the chemical literature and patents.

Synthesis of (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester

This procedure describes the phosphorylation of the enol form of a carbapenem precursor.

Materials:

-

4-β-methylazabicyclohexyl ketone ester (Starting material)

-

Diphenyl chlorophosphate

-

Diisopropylethylamine (DIPEA)

-

Petroleum ether

-

3.5% aqueous sodium dihydrogen phosphate

-

Water

-

Nitrogen gas

Equipment:

-

Reaction vessel equipped with a stirrer and cooling system

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

A solution of 4-β-methylazabicyclohexyl ketone ester is cooled in an ice bath to a temperature between -10 to -15 °C.[4][5][6]

-

Under a nitrogen atmosphere, diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalent) are added sequentially to the cooled solution.[4][5][6]

-

The reaction mixture is stirred at the same temperature for approximately 5 hours.[4][5][6]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the complete disappearance of the starting material is observed.[4][5][6]

-

Upon completion, a large number of white crystals will precipitate from the reaction mixture.[4][5][6]

-

To the mixture, add petroleum ether and a 3.5% aqueous solution of sodium dihydrogen phosphate. The crystals are washed by stirring.[4][5][6]

-

The filter cake is washed sequentially with petroleum ether and water.[4][5][6]

-

The resulting solid is dried to yield the target product with a reported purity of approximately 98% and a yield of around 81%.[4][5][6]

Applications in Drug Development

The primary and sole significant application of this compound is as a crucial intermediate in the synthesis of Meropenem.[1][2][4][5][6][8][][14] Meropenem is a broad-spectrum antibacterial agent used for the treatment of severe infections.[1][2][3] The "this compound" intermediate provides the core bicyclic ring structure of the carbapenem. The phosphate group serves as a good leaving group for the subsequent nucleophilic substitution reaction where the thiol-containing side chain of Meropenem is introduced.[5] This synthetic strategy is a key part of the industrial production of Meropenem.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key step in the synthesis of this compound.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. Carbapenem - Wikipedia [en.wikipedia.org]

- 3. Meropenem: evaluation of a new generation carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meropenem Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (MAP) | 90776-59-3 [chemicalbook.com]

- 7. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (4R,5R,6S)-4-Nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((… [cymitquimica.com]

- 9. 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [lgcstandards.com]

- 10. (4R,5S,6S)-4-nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | C29H27N2O10P | CID 15200286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound | 90776-59-3 | Benchchem [benchchem.com]

A Technical Guide to Vinylphosphonate-Modified Nucleotides: Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into "beta-methyl vinyl phosphate" as a precursor for nucleotide synthesis revealed a terminological ambiguity. The chemical compound commonly identified by this name (CAS 90776-59-3) is a complex intermediate in the synthesis of meropenem, an antibiotic, and not a simple phosphorylating agent for nucleosides. This guide, therefore, focuses on the closely related and highly relevant field of vinylphosphonate-modified nucleotides , which are critical in the development of therapeutic oligonucleotides.

Introduction: The Role of Vinylphosphonates in Nucleotide Analog Synthesis

In the realm of therapeutic nucleic acids, particularly small interfering RNAs (siRNAs), the stability and efficacy of the oligonucleotide are paramount. The native 5'-phosphate group of the guide strand is essential for its recognition and loading into the RNA-Induced Silencing Complex (RISC), the cellular machinery that mediates gene silencing. However, this phosphate group is susceptible to rapid enzymatic cleavage by phosphatases in vivo, leading to a loss of activity.

To overcome this limitation, researchers have developed metabolically stable phosphate mimics. Among the most successful are vinylphosphonates (VP) . The (E)-vinylphosphonate ((E)-VP) isomer, in particular, has emerged as a superior structural and functional mimic of the natural 5'-phosphate.[1][2][3] Its key advantages include:

-

Metabolic Stability: The carbon-phosphorus (C-P) bond in vinylphosphonates is resistant to enzymatic hydrolysis, preventing dephosphorylation and enhancing the in vivo persistence of the nucleotide analog.[4][5]

-

Structural Mimicry: The stereoelectronic properties of the (E)-VP group closely resemble those of the natural phosphate, allowing for efficient binding to the 5'-phosphate binding pocket of the Argonaute-2 (Ago2) protein, a key component of RISC.[3][6]

-

Enhanced Potency: By ensuring efficient RISC loading and metabolic stability, 5'-(E)-VP modification has been shown to significantly improve the in vitro and in vivo potency of siRNAs.[1][4][7]

This technical guide provides an in-depth overview of the synthesis of vinylphosphonate-modified nucleosides and their incorporation into oligonucleotides, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Synthesis of Vinylphosphonate-Modified Nucleoside Phosphoramidites

The key to incorporating vinylphosphonate moieties into oligonucleotides is the synthesis of the corresponding nucleoside phosphoramidite building blocks. A common and efficient strategy involves the use of pivaloyloxymethyl (POM) protecting groups for the vinylphosphonate.[1][8] This approach is compatible with standard solid-phase oligonucleotide synthesis and deprotection conditions.

The general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of (E)-vinylphosphonate nucleoside phosphoramidites.

Quantitative Data from Synthetic Procedures

The following tables summarize the reported yields for key steps in the synthesis of vinylphosphonate-modified nucleosides and their precursors.

Table 1: Synthesis of Vinyl Bromide Nucleosides [9][10]

| Nucleoside | Yield (%) |

| Uridine | 93 |

| Adenosine | 77 |

| Guanosine | 63 |

| Cytidine | 30 |

Table 2: Hydrolysis of 2'-OAc Protecting Group [9][10]

| Nucleoside | Yield (%) |

| Uridine | 74-92 |

| Adenosine | 74-92 |

| Guanosine | 74-92 |

| Cytidine | 74-92 |

Table 3: Synthesis of Vinylphosphonate-Linked Dinucleotides [9]

| Dinucleotide | Yield (%) |

| Various | 61-99 |

Table 4: Synthesis of 5'-Aldehyde Precursor (Compound 8) [11]

| Starting Material | Product | Yield (%) |

| Compound 6 | Compound 8 | 68 |

Table 5: Horner-Wadsworth-Emmons Olefination [11]

| Starting Material | Product | Combined Yield (%) |

| Aldehyde 7 | Isomeric Mixture (E/Z) | 72 |

Table 6: Isomer Separation [1]

| Isomer | Isolated Yield (%) |

| (E)-Isomer | 55 |

| (Z)-Isomer | 9 |

Experimental Protocols

This section provides a detailed methodology for the key experimental procedures cited in the literature for the synthesis of vinylphosphonate-modified nucleosides.

General Oligonucleotide Synthesis

-

Instrumentation: DNA/RNA synthesizer (e.g., MerMade 12).

-

Solid Support: UnyLinker support.

-

Phosphoramidites: 2'-modified (2'-OMe, 2'-F) phosphoramidites and vinylphosphonate-linked dimer phosphoramidites are prepared at a concentration of 0.1 M in anhydrous acetonitrile.

-

Coupling: The VP-modified phosphoramidites are introduced at the 5'-terminus of the solid-support-bound oligonucleotide using 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile as the activator.

-

Deprotection: The solid support-bound oligonucleotide is deprotected using aqueous methylamine.[1][12]

Synthesis of 5'-Aldehyde Nucleoside (Compound 8)

-

Starting Material: 3'-O-TBS protected nucleoside (Compound 6, 32g, 72 mmol).

-

Reagent: Dess-Martin periodinane (42 g, 101 mmol).

-

Solvent: Dichloromethane.

-

Temperature: 0 °C.

-

Procedure: The 5'-hydroxyl group of the starting material is oxidized using Dess-Martin periodinane in dichloromethane at 0 °C to yield the corresponding 5'-aldehyde.[1]

Horner-Wadsworth-Emmons Olefination

-

Starting Material: 5'-Aldehyde nucleoside (e.g., Compound 7).

-

Reagents:

-

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate (20).

-

Sodium hydride (NaH).

-

-

Procedure: A modified Horner-Wadsworth-Emmons olefination is performed to yield an isomeric mixture of (E)- and (Z)-vinylphosphonates.[11]

Isomer Separation and Phosphitylation

-

Deprotection: The isomeric mixture is treated with 1:1 formic acid and water to afford the desilylated mixture in quantitative yield.

-

Separation: The (E)- and (Z)-isomers are separated using flash column chromatography followed by RP-HPLC.

-

Phosphitylation: The isolated (E)-isomer is then phosphitylated using a standard phosphitylating agent to yield the final phosphoramidite monomer.[1]

Palladium-Catalyzed Cross-Coupling for Vinylphosphonate-Linked Dinucleotides

-

Substrates:

-

H-phosphonates (prepared from commercially available phosphoramidites using tetrazole).

-

Vinyl bromide nucleosides.

-

-

Catalyst and Reagents:

-

Pd(OAc)2 (0.2 eq.).

-

dppf (0.4 eq.).

-

Propylene oxide (20 eq.).

-

-

Solvent: THF.

-

Conditions: The reaction is carried out in a sealed vial at 70 °C for 6 hours.[9][10]

Signaling Pathways and Logical Relationships

The primary application of 5'-(E)-vinylphosphonate-modified nucleotides is in the context of RNA interference. The following diagram illustrates the logical relationship between the 5' modification and the enhancement of siRNA activity.

Caption: Logical flow showing how 5'-(E)-VP modification enhances siRNA activity.

Conclusion

Vinylphosphonate-modified nucleotides, particularly those with a 5'-(E)-vinylphosphonate moiety, represent a significant advancement in the field of therapeutic oligonucleotides. By serving as a stable and effective mimic of the natural 5'-phosphate, this modification enhances the metabolic stability and biological activity of siRNAs. The synthetic routes, particularly those employing POM-protected phosphoramidites, offer a scalable and efficient means of producing these valuable research tools and therapeutic candidates. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working to harness the potential of RNA interference.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2019193144A1 - siRNAs WITH VINYLPHOSPHONATE AT THE 5' END OF THE ANTISENSE STRAND - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. siRNA carrying an (E)-vinylphosphonate moiety at the 5΄ end of the guide strand augments gene silencing by enhanced binding to human Argonaute-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The synthesis of vinylphosphonate-linked RNA - Nottingham ePrints [eprints.nottingham.ac.uk]

- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 12. Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Stability of Beta-Methyl Vinyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methyl vinyl phosphate is an organophosphate molecule of interest due to its structural motifs present in various biologically active compounds and agrochemicals. Understanding its stability is crucial for predicting its environmental fate, designing stable formulations, and elucidating its mechanisms of action or toxicity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, with a focus on its decomposition and hydrolysis pathways. Due to a lack of specific published theoretical data for this compound, this document outlines the established computational methodologies and general mechanistic principles derived from studies on analogous vinyl phosphates and other organophosphorus compounds. It serves as a foundational resource for researchers aiming to conduct theoretical investigations into the stability of this and related molecules.

Introduction

Organophosphates are a broad class of compounds with diverse applications, ranging from pesticides and herbicides to flame retardants and pharmaceuticals. The vinyl phosphate moiety, characterized by a phosphate group attached to a double-bonded carbon, is a key structural feature that influences the reactivity and biological activity of these molecules. The stability of these compounds, particularly towards hydrolysis and thermal decomposition, is a critical parameter governing their efficacy, persistence, and potential environmental impact.

Theoretical and computational chemistry provide powerful tools to investigate the stability of molecules like this compound at an atomic level. Through quantum chemical calculations, it is possible to elucidate reaction mechanisms, identify transition states, and calculate thermodynamic and kinetic parameters that are often difficult to measure experimentally. This guide will delve into the theoretical frameworks and computational protocols applicable to the study of this compound stability.

Theoretical Mechanisms of Vinyl Phosphate Instability

The primary pathways for the degradation of vinyl phosphates, including this compound, are hydrolysis and thermal decomposition. Theoretical studies on analogous compounds have elucidated several potential mechanisms.

Hydrolysis Pathways

The hydrolysis of organophosphates can be catalyzed by acid or base and can proceed through different mechanistic routes. The specific pathway is influenced by factors such as the substituents on the phosphorus atom, the nature of the leaving group, and the reaction conditions.

-

Associative Mechanism (ANDN or SN2-like): This is a concerted, one-step mechanism where the nucleophile (e.g., a water molecule or hydroxide ion) attacks the phosphorus center at the same time as the leaving group departs. This pathway proceeds through a single pentavalent transition state. For alkaline hydrolysis of some organophosphates, this SN2-like mechanism is considered a primary pathway.[1]

-

Stepwise Mechanism with Pentavalent Intermediate: In this two-step mechanism, the nucleophile first adds to the phosphorus atom to form a stable or quasi-stable pentavalent intermediate. This intermediate then breaks down in a second step to release the leaving group. The orientation of the attacking nucleophile can influence whether the reaction proceeds through a one-step or two-step pathway.[1]

-

Acid-Catalyzed Hydrolysis (A-SE2 Mechanism): For vinyl phosphates specifically, acid-catalyzed hydrolysis can occur via an A-SE2 mechanism. This involves a rate-determining protonation of the carbon-carbon double bond, followed by the addition of water and subsequent cleavage of the P-O-C bond.

The following diagram illustrates a generalized workflow for a computational study on the hydrolysis of a vinyl phosphate.

References

A Technical Guide to the Solubility of beta-Methyl Vinyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of the compound commonly referred to as beta-methyl vinyl phosphate (MAP). The document clarifies the chemical identity of the substance associated with CAS number 90776-59-3, presents its known solubility in organic solvents, outlines general experimental protocols for solubility determination, and illustrates the guiding principles of solubility.

Chemical Identity and Structure

There is a significant discrepancy in public data regarding the structure of "this compound." The compound registered under CAS number 90776-59-3 is a complex molecule that serves as an intermediate in the synthesis of the antibiotic Meropenem.[1][2][][4] Its formal IUPAC name is (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[]

Some sources incorrectly associate this CAS number with a much simpler structure (C₄H₇O₄P).[6] This guide will focus on the verified, complex structure for which solubility data is available. Given its structure, which includes both polar groups (phosphate ester, hydroxyl, carbamate) and large non-polar moieties (diphenyl, nitrophenyl), its solubility is expected to vary significantly across different organic solvents.

Solubility Data

Quantitative solubility data for this specific compound is not widely published. However, qualitative assessments are available and provide initial guidance for solvent selection in synthesis, purification, and formulation. Organophosphate esters (OPEs) as a class are generally characterized as being insoluble in water but soluble in many organic solvents.[7]

The table below summarizes the currently available qualitative solubility data for this compound (CAS 90776-59-3).

| Solvent | Temperature | Solubility | Reference |

| Chloroform | Ambient | Slightly Soluble | [1][5] |

| Methanol | Ambient | Slightly Soluble | [1][5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies can be employed. These protocols are standard in chemical and pharmaceutical development for characterizing novel compounds.[8][9]

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent, which is crucial for initial screening.[10]

-

Preparation: Place approximately 25 mg of this compound into a small, clean, dry test tube.

-

Solvent Addition: Add the selected organic solvent (e.g., acetone, ethyl acetate, dichloromethane) dropwise, starting with 0.25 mL.

-

Mixing: After the initial solvent addition, agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates that the compound is soluble. The presence of suspended particles suggests partial solubility or insolubility.

-

Incremental Addition: If the compound has not fully dissolved, continue to add 0.25 mL portions of the solvent, with vigorous mixing after each addition, up to a total volume of approximately 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Slightly Soluble: A noticeable amount of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Record Keeping: Meticulously record the solvent used, the approximate amount of solute and solvent, the ambient temperature, and the observed solubility.

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[11]

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a flask with a secure stopper (e.g., a screw-cap Erlenmeyer flask). The presence of excess solid is critical to ensure that saturation is achieved.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker bath. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] The temperature must be precisely controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample should be centrifuged or filtered using a syringe filter compatible with the solvent (e.g., PTFE).

-

Analysis: Carefully extract a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of an analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the core principle governing solubility and a general workflow for its experimental determination.

Caption: The "Like Dissolves Like" principle of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound (MAP) CAS#: 90776-59-3 [m.chemicalbook.com]

- 2. This compound (MAP) | 90776-59-3 [chemicalbook.com]

- 4. This compound (MAP) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation | MDPI [mdpi.com]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of beta-Methyl vinyl phosphate in Phosphorylation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a cornerstone of cellular signaling, is a reversible post-translational modification orchestrated by kinases and phosphatases. The study of these enzymes is paramount in understanding numerous physiological and pathological processes. While ATP is the universal phosphate donor in biological systems, synthetic phosphate analogs are invaluable tools for dissecting phosphorylation pathways and developing therapeutic agents.

This document provides detailed application notes on the potential uses of beta-Methyl vinyl phosphate (BMVP), also known as MAP, in phosphorylation studies. Although primarily documented as an intermediate in the synthesis of carbapenem antibiotics, the chemical nature of BMVP as a vinyl phosphonate suggests its utility as a stable phosphate mimic.[1] Vinyl phosphonates are characterized by a carbon-phosphorus bond, which confers resistance to enzymatic hydrolysis by phosphatases. This property makes them suitable for investigating phosphatase-resistant phosphorylation events and for developing enzyme inhibitors.

Herein, we propose two primary applications for BMVP in phosphorylation research: as a potential kinase inhibitor and as a tool to study phosphatase-resistant modifications. The following sections provide theoretical frameworks and detailed experimental protocols for these applications.

Application 1: this compound as a Kinase Inhibitor

The structural similarity of BMVP to natural phosphate-containing molecules suggests it could act as a competitive inhibitor for ATP or substrate binding sites on kinases. The presence of the β-methyl group may influence its binding affinity and specificity.

Data Presentation: Example Inhibitory Activity of BMVP

The inhibitory potential of BMVP would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. The data can be presented as follows:

| Kinase Target | BMVP IC50 (µM) | Staurosporine IC50 (nM) [Positive Control] |

| Kinase A | 15.2 | 5 |

| Kinase B | 78.5 | 10 |

| Kinase C | >200 | 20 |

| Kinase D | 8.9 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a non-radioactive, fluorescence-based assay to determine the IC50 of BMVP against a specific protein kinase.[2][3] The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

This compound (BMVP)

-

Protein kinase of interest

-

Peptide substrate for the kinase

-

ATP

-

Staurosporine (positive control inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar fluorescence-based ADP detection kit)

-

White, opaque 384-well plates

-

Plate reader with fluorescence detection capabilities

-

DMSO (for compound dilution)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of BMVP in 100% DMSO.

-

Create a 10-point serial dilution of BMVP in DMSO (e.g., 4-fold dilutions).

-

Prepare a similar dilution series for staurosporine.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted BMVP, staurosporine, or DMSO (vehicle control) to the appropriate wells.

-

Prepare a 2X kinase solution in Kinase Assay Buffer and add 5 µL to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity of each well using a plate reader.

-

Plot the fluorescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Diagram

Application 2: Studying Phosphatase-Resistant Phosphorylation